molecular formula C29H51NO9 B1671484 Epicoccamide CAS No. 606139-26-8

Epicoccamide

Cat. No. B1671484
M. Wt: 557.7 g/mol
InChI Key: NHTZEZZBJRROIH-XIECNSLGSA-N
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Description

Epicoccamide is a novel secondary metabolite derived from a jellyfish culture of Epicoccum purpurascens . It is composed of three biosynthetically distinct subunits: glycosidic, fatty acid, and tetramic acid (amino acid) .


Synthesis Analysis

The endofungal metabolite epicoccamide D was synthesized in eighteen steps with a 17% yield . The modular character of the synthesis opens access also to analogues featuring different sugars and spacers .


Molecular Structure Analysis

Epicoccamide is quite unusual since it is composed of three biosynthetically distinct subunits; glycosidic, fatty acid, and tetramic acid (amino acid) . The structure of the new compound was elucidated using spectroscopic methods, mainly 1D and 2D NMR, ESI-MS, and chemical degradations .


Chemical Reactions Analysis

The unconventional biosynthetic gene cluster epi was obtained from an endophyte Epicoccum sp. CPCC 400996 through AntiSMASH-based genome mining . The cluster epi includes six putative open reading frames (epi A-epi F) altogether, in which the epiA encodes a tetramate-forming polyketide synthase and nonribosomal peptide synthetases (PKS−NRPS hybrid) .


Physical And Chemical Properties Analysis

Epicoccamide has a molecular formula of C29H51NO9 . Its average mass is 557.716 Da and its monoisotopic mass is 557.356384 Da .

Safety And Hazards

Epicoccamide should be handled in accordance with good industrial hygiene and safety practice . Ensure adequate ventilation and set up emergency exits and the risk-elimination area .

Future Directions

These results unveiled the underlying mechanism of epicoccamides biosynthesis and these findings might provide opportunities for derivatization of epicoccamides or generation of new chemical entities .

properties

IUPAC Name

(3Z)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/b23-22-/t19?,20?,21-,25-,26+,27+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMMQSHEMIVRFP-CHSDNGCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=O)/C(=C(\C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/O)/C(=O)N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H51NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epicoccamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
HJ Kwon, EH Choi, U Choi, SH Park - Bioorganic & Medicinal Chemistry …, 2023 - Elsevier
Epicoccamide (EPC) is an O-d-mannosylated acyltetramic acid of Epicoccum origin and is a bolaamphiphilic fungal polyketide. EPC displays weak toxicity against Staphylococcus …
Number of citations: 3 www.sciencedirect.com
S Loscher, R Schobert - Chemistry–A European Journal, 2013 - Wiley Online Library
The endofungal metabolite epicoccamide D was synthesised in eighteen steps and 17 % yield as the first member of the family of natural glycotetramic acids. The modular character of …
AD Wright, C Osterhage, GM König - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… and found to contain the new, and most unusual tetramic acid derivative, epicoccamide (1). Epicoccamide is quite unusual since it is composed of three biosynthetically distinct subunits; …
Number of citations: 77 pubs.rsc.org
T Zhang, G Cai, X Rong, J Xu, B Jiang, H Wang… - Microbial Cell …, 2022 - Springer
… epicoccamide A (1), thereby establishing the correlation between the BGC epi and biosynthesis of epicoccamide … Furthermore, based on the molecular structures of epicoccamide A and …
Number of citations: 1 link.springer.com
EH Choi, SH Park, HJ Kwon - Journal of Applied Biological …, 2022 - papersearch.net
Epicoccum nigrum produces epipyrone A (orevactaene), a yellow polyketide pigment. Its biosynthetic gene cluster was previously characterized in E. nigrum KACC 40642. The YES …
Number of citations: 2 papersearch.net
H Harwoko, J Lee, R Hartmann, A Mándi, T Kurtán… - Fitoterapia, 2020 - Elsevier
… Furthermore, epipyrone A (5) and epicoccamide A (7) displayed mild antifungal activity against Ustilago maydis AB33 with MIC values of 1.6 and 1.8 mM, respectively. Epicorazine A (8) …
Number of citations: 15 www.sciencedirect.com
RM Braga, G Padilla, WL Araújo - Critical reviews in microbiology, 2018 - Taylor & Francis
… Epicoccamide D, the compound with the longest chain, is cytotoxic to HeLa cells and has antiproliferative effects on mouse fibroblastic and human leukemic cell lines. Furthermore, this …
Number of citations: 64 www.tandfonline.com
S Aiwale, S Dallavalle - 2012 - air.unimi.it
… The derivative with the longest chain, epicoccamide D, induces … to the synthesis of the natural compound Epicoccamide … applied to the synthesis of the natural compound Epicoccamide …
Number of citations: 0 air.unimi.it
A Yajima, A Kawajiri, A Mori, R Katsuta, T Nukada - Tetrahedron Letters, 2014 - Elsevier
… epicoccamide A and those of the natural epicoccamide A … epicoccamide A is 5S,2′S, identical to that of epicoccamide D. Structure–activity relationship studies of the epicoccamide …
Number of citations: 18 www.sciencedirect.com
N Fatima, A Mumtaz, R Shamim, MI Qadir… - Indian J Pharm …, 2016 - academia.edu
… that the target enzyme was successfully docked with epicoccamide derivatives (AD). The pharmacokinetics and drugable properties of epicoccamide derivatives (AD) were calculated (…
Number of citations: 17 www.academia.edu

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